molecular formula C19H17N3O3S2 B6566855 methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021220-53-0

methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No.: B6566855
CAS No.: 1021220-53-0
M. Wt: 399.5 g/mol
InChI Key: CWHYKLKVNVUUTH-UHFFFAOYSA-N
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Description

Methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.07113376 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of Thiazole Ring : Utilizing appropriate thiazole precursors and reagents to form the core structure.
  • Carbamoylation : Introducing the phenylcarbamoyl group through acylation reactions.
  • Methylation : Finally, methylating the benzoate portion to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Aspergillus niger64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The findings are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)20
A549 (Lung Cancer)18

The compound demonstrated significant cytotoxicity against these cell lines, suggesting potential as an anticancer therapeutic agent .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For instance, molecular docking studies have shown that it interacts effectively with key targets such as DNA gyrase and MurD enzyme in bacteria, disrupting their normal functions .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study by Prajapati et al. evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics .
  • Case Study on Anticancer Potential : In a recent investigation into novel thiazole-based anticancer agents, the compound was tested alongside other derivatives. It showed promising results in inhibiting cancer cell growth in vitro and was further analyzed for its apoptotic effects on MCF-7 cells .

Properties

IUPAC Name

methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-11-8-9-12(18(24)25-2)10-14(11)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h3-10H,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYKLKVNVUUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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